6-(Trifluoromethyl)quinolin-4-ol
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVPELVRVTMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379406 | |
| Record name | 6-(Trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49713-51-1 | |
| Record name | 6-(Trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49713-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Microwave-Assisted Synthesis (Patent US9957233B1)
A practical, scalable process for substituted quinolin-4-ol compounds, including 6-(Trifluoromethyl)quinolin-4-ol, involves:
- Starting from appropriate substituted anilines and trifluoromethylated precursors.
- Reaction carried out in dichloromethane (CH2Cl2) with a solid-to-solvent ratio of about 0.4 to 0.8 g/mL.
- Stirring at 45°C for 2 hours followed by aqueous treatment at 100°C for 2 hours.
- Isolation by filtration at 25–60°C and drying to yield purified product.
- This method avoids excessive byproduct formation and simplifies purification, suitable for multi-kilogram scale production.
One-Pot Tandem Sequential Reactions (J. Org. Chem., 2008)
- Pentafluoropropen-2-ol (PFP) is prepared from hexafluoroacetone and Mg/TMSCl.
- PFP undergoes Mannich addition with aldimines, followed by Friedel–Crafts cyclization and aromatization in one pot.
- This sequence affords trifluoromethyl-substituted quinolines, which can be further modified.
- The method is efficient for synthesizing 3-fluoro-4-(trifluoromethyl)quinolines but adaptable for related quinolin-4-ol derivatives.
Acid-Catalyzed Cyclization Using Eaton’s Reagent (Ambeed Data)
- Ethyl 4,4,4-trifluoroacetoacetate (1.2 equivalents) is reacted with the corresponding aniline (1 equivalent) in Eaton’s reagent (7.5% phosphorous pentoxide in p-toluenesulfonic acid).
- The sealed reaction vessel is heated to 130°C and stirred overnight.
- After cooling, the mixture is poured into ice water, pH adjusted to 5 with saturated potassium carbonate.
- The product precipitates as a pale yellow solid, filtered, washed, and dried.
- Purification by column chromatography (hexane/ethyl acetate 70:30) yields 45–60% of this compound.
- Characterization includes ^1H NMR and ^13C NMR confirming structure.
Polyphosphoric Acid (PPA) Method
- Reaction of ethyl trifluoroacetoacetate with aniline in polyphosphoric acid as per Joullie et al. (J. Med. Chem., 1973).
- This method yields 2-trifluoromethyl-4-hydroxyquinoline derivatives, which can be adapted for 6-substituted analogs.
- The reaction proceeds via electrophilic cyclization promoted by the acidic medium.
| Method | Key Reagents/Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|
| Microwave-Assisted (Patent) | CH2Cl2, 45°C stirring, aqueous workup at 100°C | Not specified (multi-kg scale) | Multi-kilogram | Industrially viable, avoids byproducts |
| One-Pot Tandem (J. Org. Chem.) | PFP, aldimines, Mannich addition, Friedel–Crafts | Moderate | Laboratory | Efficient for related quinolines |
| Eaton’s Reagent (Ambeed) | Ethyl 4,4,4-trifluoroacetoacetate, Eaton’s reagent, 130°C overnight | 45–60 | Laboratory | Straightforward, requires chromatographic purification |
| Polyphosphoric Acid (PPA) | Ethyl trifluoroacetoacetate, aniline, PPA | Moderate | Laboratory | Classical method, acidic cyclization |
- The microwave-assisted method described in patent US9957233B1 is notable for its scalability and improved yield by controlling reaction parameters and minimizing byproducts.
- The one-pot tandem reaction offers a synthetic shortcut but is more commonly applied to 3-substituted quinolines; adaptation to 6-substituted derivatives requires further optimization.
- Eaton’s reagent and PPA methods are classical approaches that rely on strong acid-mediated cyclization, providing moderate yields but requiring chromatographic purification.
- Reaction temperature, solvent choice, and pH adjustment are critical parameters influencing yield and purity.
- Purification typically involves filtration of precipitated solids and/or column chromatography.
- Characterization data such as ^1H NMR, ^13C NMR, and UV absorption confirm the structure and purity of the final product.
The preparation of this compound is well-documented through several synthetic routes, each with advantages and limitations. For industrial-scale synthesis, the microwave-assisted process offers a practical and efficient approach. For laboratory-scale synthesis, acid-catalyzed cyclization using Eaton’s reagent or polyphosphoric acid remains reliable. The one-pot tandem reaction provides a modern alternative with potential for further development. Selection of method depends on scale, available equipment, and desired purity.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinolines with various functional groups.
Scientific Research Applications
Antitubercular Agents
6-(Trifluoromethyl)quinolin-4-ol serves as a precursor for synthesizing thioquinolines, which are being developed as non-cytotoxic and selective antitubercular agents. The synthesis involves a thiolation reaction using phosphorus pentasulfide in pyridine, highlighting its importance in drug discovery for tuberculosis treatment .
Antiplasmodial Activity
The compound's hydroxyl group can undergo nucleophilic substitution, facilitating the synthesis of antiplasmodial agents aimed at treating malaria. This application is particularly relevant given the global burden of malaria and the need for new therapeutic options .
Anticancer Properties
Recent studies have identified quinoline-derived trifluoromethyl alcohols as potent growth inhibitors in cancer models. For instance, certain derivatives demonstrated significant anticancer activity in zebrafish embryo models, with some compounds exhibiting lower toxicity than traditional chemotherapeutics like cisplatin. This suggests that derivatives of this compound could represent a new direction in the discovery of effective anticancer agents .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
In a study focusing on quinoline-derived trifluoromethyl alcohols, researchers synthesized several compounds and evaluated their anticancer effects using zebrafish embryos. The findings indicated that specific derivatives exhibited potent growth inhibition, with one compound showing an LC50 value lower than that of cisplatin, suggesting promising potential for further development .
Case Study 2: Analgesic and Antiepileptic Screening
Another investigation explored the analgesic potential of quinoline-derived α-trifluoromethylated alcohols. Using zebrafish larvae for behavioral analysis, researchers identified multiple candidates with significant analgesic properties, indicating that these compounds could alleviate neuropathic pain through sodium channel blockade .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . The hydroxyl group at the 4-position can form hydrogen bonds with target proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Substituent Position Variations
The position of the trifluoromethyl group on the quinoline ring significantly influences physicochemical and biological properties.
Key Insight : The 6-CF₃ position in the target compound may optimize electronic effects for target binding compared to 7- or 2-CF₃ analogs.
Halogen-Substituted Analogs
Halogen substituents (F, Cl) at the 6-position alter electronic and steric properties.
Heterocycle Variations: Quinoline vs. Quinazoline
Replacing the quinoline core with quinazoline (two nitrogen atoms) modifies binding interactions.
Key Insight: Quinazoline derivatives like the above may exhibit different target selectivity compared to quinoline-based compounds.
Functional Group Modifications
Substituents like trifluoromethoxy (-OCF₃) or amino (-NH₂) alter electronic and steric profiles.
Biological Activity
6-(Trifluoromethyl)quinolin-4-ol is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H6F3NO
- Molecular Weight : 213.16 g/mol
- CAS Number : 49713-51-1
The compound features a quinoline backbone with a hydroxyl group at the 4-position and a trifluoromethyl group at the 6-position, which contributes to its unique chemical reactivity and biological activity.
This compound exhibits its biological effects through several mechanisms:
- Antibacterial Activity : This compound has shown effectiveness against various bacterial strains, including Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus . Its mode of action involves interference with bacterial cell functions, leading to cell death.
- Antitubercular Properties : The compound has been evaluated for its potential against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth .
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which is crucial for its application in drug design targeting various diseases .
- Antiviral Activity : In studies focused on influenza viruses, derivatives of this compound have shown moderate activity against viral replication . For instance, a related compound exhibited an EC50 value of 22.94 µM against H1N1 influenza virus .
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions such as oxidation, reduction, and substitution reactions. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a valuable scaffold in drug development.
Table 2: Synthesis Overview
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Hydroxyl group oxidation to quinone derivatives | Quinone derivatives |
| Reduction | Reduction of the quinoline ring | Dihydroquinoline derivatives |
| Substitution | Nucleophilic substitution at the trifluoromethyl group | Substituted quinolines |
Toxicity Studies
In addition to its therapeutic potential, toxicity assays using zebrafish embryos have been conducted to assess the safety profile of related compounds. Some derivatives were found to exhibit varying levels of toxicity, indicating the need for careful evaluation during drug development .
Q & A
Q. What are the recommended synthetic routes for 6-(Trifluoromethyl)quinolin-4-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves functionalizing the quinoline core through:
- Nucleophilic substitution : Introducing the trifluoromethyl group via halogen exchange using reagents like CF₃Cu or CF₃SiMe₃ under anhydrous conditions .
- Electrophilic aromatic substitution : Installing substituents (e.g., hydroxyl groups) by directing effects of existing electron-withdrawing groups (e.g., trifluoromethyl) .
- Cyclocondensation : Building the quinoline ring from precursors such as anilines and β-ketoesters, followed by oxidation .
Q. Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .
- Catalysts like Pd(PPh₃)₄ for coupling reactions or Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
- Monitor purity via HPLC or GC-MS, with yields typically ranging from 40–75% depending on substituent complexity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and confirms substituent positions (e.g., hydroxyl at C4, trifluoromethyl at C6) .
- NMR spectroscopy :
- ¹H NMR : Absence of aromatic proton signals at C4 (due to hydroxyl group) and splitting patterns for adjacent substituents .
- ¹⁹F NMR : Single peak near -60 ppm confirms trifluoromethyl group integrity .
- Elemental analysis : Validates molecular formula (e.g., C₁₀H₆F₃NO) with ≤0.3% deviation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced anticancer activity?
Methodological Answer:
- Key Modifications :
- Position 2 : Introduce amino groups to enhance DNA intercalation (e.g., 2-amino derivatives show 2–5× higher cytotoxicity in MCF-7 cells) .
- Position 6 : Replace fluorine with bulkier halogens (e.g., bromine) to improve hydrophobic interactions with kinase active sites .
- Position 4 : Maintain hydroxyl group for hydrogen bonding with biological targets (e.g., topoisomerase II) .
Q. Experimental Validation :
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Identify Variables :
- Substituent regiochemistry (e.g., 6-trifluoromethyl vs. 8-trifluoromethyl analogs exhibit divergent microtubule inhibition) .
- Purity levels: Impurities ≥5% can skew bioassay results; use preparative HPLC for purification .
- Standardize Assays :
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to reduce polarity and promote crystal growth .
- Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours improves crystal size .
- Additives : Introduce co-crystallizing agents (e.g., piperidinium salts) to stabilize lattice structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
